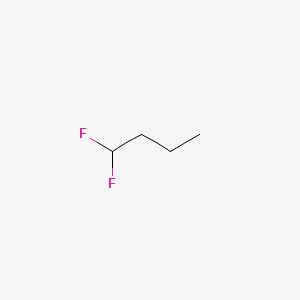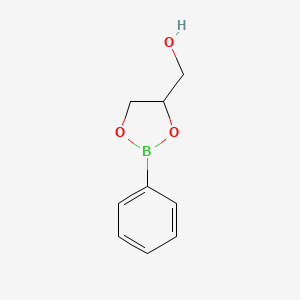
1,3,2-Dioxaborolane-4-methanol, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- is an organic compound that belongs to the class of boronic esters. It is characterized by a boron atom bonded to two oxygen atoms and a phenyl group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with a diol, such as ethylene glycol, under acidic conditions. The reaction typically proceeds as follows:
Reactants: Phenylboronic acid and ethylene glycol.
Catalyst: Acidic catalyst such as hydrochloric acid.
Conditions: The reaction is carried out at elevated temperatures, typically around 80-100°C, for several hours.
Product Isolation: The product is isolated by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,3,2-Dioxaborolane-4-methanol, 2-phenyl- often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid.
Reduction: Reduction reactions can convert it into phenylborane derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phenylboronic acid.
Reduction: Phenylborane derivatives.
Substitution: Various substituted boronic esters.
Scientific Research Applications
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is employed in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane-4-methanol, 2-phenyl- involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved include:
Coordination with nucleophiles: The boron atom forms complexes with nucleophiles, enhancing reactivity.
Catalytic activity: The compound can act as a catalyst in various organic reactions, promoting bond formation and transformation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-Phenyl-1,3,2-dioxaborolane: Lacks the hydroxymethyl group, making it less reactive in certain applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group, offering different reactivity and applications.
Uniqueness
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- is unique due to its hydroxymethyl group, which enhances its reactivity and versatility in organic synthesis. This functional group allows for additional modifications and applications compared to similar compounds.
Properties
CAS No. |
2412-76-2 |
|---|---|
Molecular Formula |
C9H11BO3 |
Molecular Weight |
177.99 g/mol |
IUPAC Name |
(2-phenyl-1,3,2-dioxaborolan-4-yl)methanol |
InChI |
InChI=1S/C9H11BO3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI Key |
GTHZAVRUTOZFOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
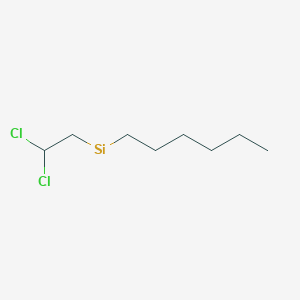
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
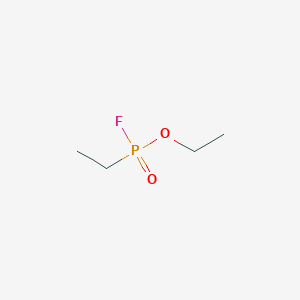
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
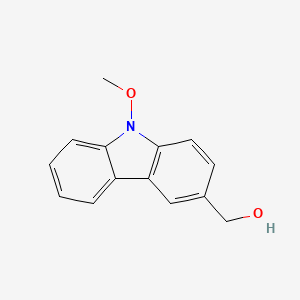
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
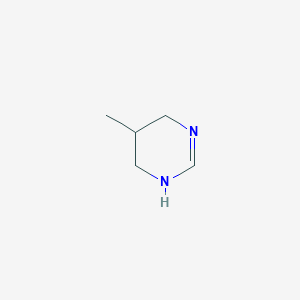
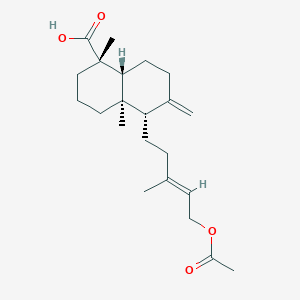
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
